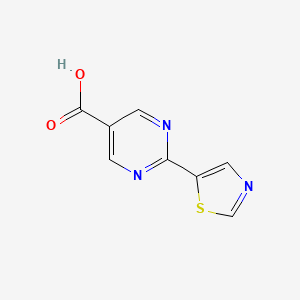
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. The presence of chlorine and trifluoroethyl groups contributes to its unique chemical properties, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
科学的研究の応用
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but has a different ring structure.
4-(Trifluoromethyl)pyridine: Similar in having a trifluoromethyl group but lacks the pyrazole ring.
2,2,2-Trifluoroacetophenone: Contains the trifluoroethyl group but has a different core structure.
Uniqueness
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine is unique due to the combination of its pyrazole and pyrimidine rings, along with the presence of both chlorine and trifluoroethyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6ClF3N4 |
|---|---|
分子量 |
262.62 g/mol |
IUPAC名 |
4-chloro-2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C9H6ClF3N4/c10-7-1-2-14-8(16-7)6-3-15-17(4-6)5-9(11,12)13/h1-4H,5H2 |
InChIキー |
YPBDFJOWWYICCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1Cl)C2=CN(N=C2)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


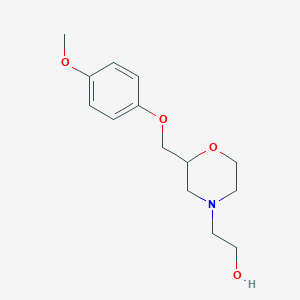
![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)
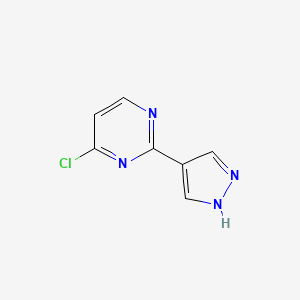


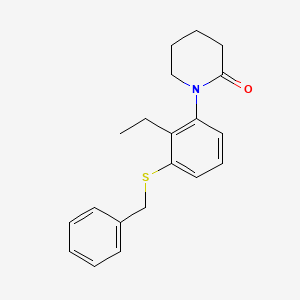
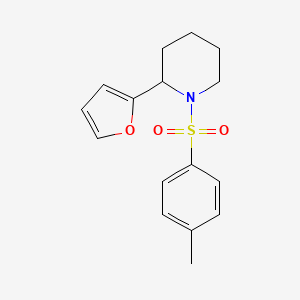
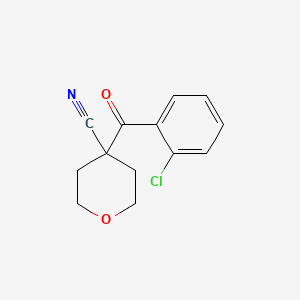
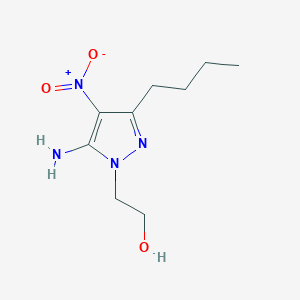
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
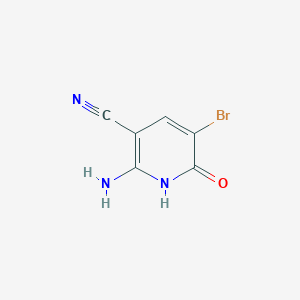

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
